molecular formula C17H18ClNO2 B2439432 N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide CAS No. 449170-27-8

N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide

Cat. No. B2439432
CAS RN: 449170-27-8
M. Wt: 303.79
InChI Key: SPAQOGXKMMOVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide, also known as CMA, is a chemical compound that has drawn the attention of many researchers in recent years. This compound belongs to the family of synthetic cannabinoids and has been found to have potential applications in scientific research.

Scientific Research Applications

Enantioselective Synthesis and Organic Chemistry

N-methoxy-N-methylamide derivatives, similar to N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide, are used in the enantioselective synthesis of complex organic molecules. For example, the addition of Grignard reagents to N-methoxy-N-methylamide derived from (S)-methylpyroglutamate allows for the synthesis of erythro (2S)-1-benzyl-2-hydroxybenzyl pyrrolidine, which can be further converted into various piperidines and their analogs, showcasing the versatility of these compounds in synthetic organic chemistry (Calvez, Chiaroni, & Langlois, 1998).

Material Science and Corrosion Inhibition

In material science, derivatives of N-phenyl-benzamides, which share structural similarities with N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide, have been studied for their potential as corrosion inhibitors. These compounds have shown effectiveness in protecting metals like mild steel in acidic environments, demonstrating their utility in extending the lifespan of materials in corrosive conditions. The study of these derivatives provides insights into the development of new materials with enhanced resistance to degradation (Mishra et al., 2018).

Pharmacology and Drug Design

Although specific information on the pharmacological applications of N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide was not found, related compounds are often explored in the development of new drugs. For instance, modifications of the N-phenyl-benzamide structure have led to the discovery of potent and selective inhibitors for various receptors and enzymes, contributing to the development of novel therapeutic agents. These studies underscore the potential of N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide-like compounds in medicinal chemistry and drug development.

Analytical Chemistry

Compounds structurally related to N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide are also important in analytical chemistry for the identification and characterization of new synthetic substances. Techniques such as mass spectrometry, NMR spectroscopy, and chromatography are employed to elucidate the structures of these compounds, aiding in the detection and analysis of new psychoactive substances and other chemicals of interest in forensic and clinical toxicology (Liu et al., 2017).

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-10-15(16(21-2)11-14(12)18)19-17(20)9-8-13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAQOGXKMMOVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.